Boron nitride

Descripción general

Descripción

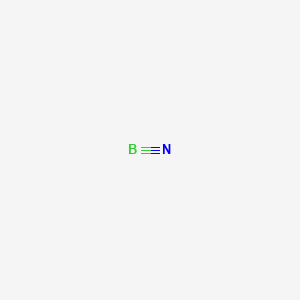

Boron nitride (BN) is a crystalline compound with refractory properties that make it resistant to heat and chemical damage . It exists in multiple polymorphs, making it a highly useful compound for a wide range of industries and applications .

Synthesis Analysis

Boron nitride is synthesized via the reaction of a boron precursor (either boric acid or boron trioxide) with a nitrogen-containing reagent (urea or ammonia) under a nitrogen atmosphere . Recent advances have made BNNTs viable candidates for advanced multifunctional materials .Molecular Structure Analysis

The most stable crystalline form is the hexagonal one, also called h-BN . It has a layered structure similar to graphene . Stacking orders in h-BN with a clearly layered structure were confirmed by high resolution transmission electron microscopy .Chemical Reactions Analysis

Functionalization of boron nitride (BN) materials with hydroxyls has attracted great attention to accomplish better performances at micro- and nanoscale . The formation of non-porous carbon nitride is crucial to form porous BN with release of porogens, such as HCN and CO2 .Physical And Chemical Properties Analysis

Boron nitride has high thermal conductivity, low thermal expansion, good thermal shock resistance, high electrical resistance, low dielectric constant and loss tangent, microwave transparency, non-toxicity, easily machinability, non-abrasive and lubricious, and chemical inertness .Aplicaciones Científicas De Investigación

Catalysis

Boron nitride nanostructures have shown significant promise in catalysis due to their unique electrical, mechanical, optical, thermal, and physico-chemical properties. They are being explored for their potential to catalyze various chemical reactions with high efficiency and stability .

Optoelectronics

In the field of optoelectronics, boron nitride is valued for its wide bandgap, which makes it suitable for high-power and high-temperature applications. It’s being used in the development of light-emitting diodes (LEDs), laser diodes, and ultraviolet (UV) emitters .

Sensors

The sensitivity and stability of boron nitride make it an excellent material for sensor technology. Researchers are utilizing it in the creation of sensors that can detect chemicals, gases, and biological agents with high precision .

Electronics

Due to its excellent thermal conductivity and electrical insulation properties, boron nitride is being applied in electronic devices to improve heat dissipation, which is crucial for maintaining the performance and longevity of electronic components .

Biomedical Research

Boron nitride’s biocompatibility and chemical stability are being leveraged in biomedical research. It’s being explored for use in drug delivery systems, particularly targeted drug delivery that ensures controlled release and improved therapeutic efficacy .

Radiation Protection

Boron Nitride Nanotubes (BNNTs) have shown potential in enhancing the safety of space missions by providing effective radiation protection. This application is crucial for protecting astronauts from harmful cosmic rays during long-duration space flights .

Cancer Treatment

In medical applications, BNNTs are being explored for their use in Boron Neutron Capture Therapy (BNCT) for cancer treatment. This innovative therapy aims to target cancer cells selectively without harming healthy tissues .

Photocatalysis

Nanostructured boron nitride is also finding applications in photocatalysis due to its notable thermal conductivity and chemical stability. It’s being used to develop photocatalytic materials that can degrade pollutants under light irradiation .

Mecanismo De Acción

Target of Action

Boron nitride (BN) is a compound that exists in various crystalline forms, including hexagonal BN (h-BN), rhombohedral BN (r-BN), wurtzitic BN (w-BN), and cubic BN (c-BN) . The primary targets of BN are the structures and materials it interacts with. For instance, in the field of electronics, BN targets include semiconductors and insulators . In biomedical applications, BN can interact with biological tissues and cells .

Mode of Action

The mode of action of BN depends on its form and the specific application. For instance, in electronics, h-BN, due to its insulating properties, can serve as a dielectric layer in field-effect transistors . In biomedical applications, BN nanoparticles can interact with biological tissues and cells, potentially serving as drug delivery vehicles, imaging agents, or cell stimulators .

Biochemical Pathways

For example, BN nanoparticles can be used for drug delivery, where they can carry therapeutic agents and release them in specific locations, potentially affecting various biochemical pathways .

Pharmacokinetics

The pharmacokinetics of BN, particularly in the form of nanoparticles, is an area of ongoing research. Factors such as size, surface charge, and coating of the BN nanoparticles can influence their absorption, distribution, metabolism, and excretion (ADME) properties . .

Result of Action

The result of BN’s action depends on its application. In electronics, BN can improve device performance due to its excellent thermal conductivity and electrical insulation properties . In biomedical applications, BN nanoparticles can enhance drug delivery efficiency, imaging quality, or cellular response .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

azanylidyneborane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/BN/c1-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZNSFCLAULLKQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

BN | |

| Record name | boron nitride | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Boron_nitride | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5051498 | |

| Record name | Boron nitride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5051498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

24.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Dry Powder, Other Solid; Dry Powder, Water or Solvent Wet Solid, Other Solid, Solid; [Merck Index] Insoluble; [MSDSonline] Crystallizes into 3 forms: alpha (white and hexagonal), beta (high-pressure cubic), and gamma (high-pressure wurtzite structure); [Ullmann] | |

| Record name | Boron nitride (BN) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Boron nitride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8021 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Boron nitride | |

CAS RN |

10043-11-5, 158535-02-5, 174847-14-4 | |

| Record name | Boron nitride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10043-11-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boron nitride (B3N3) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=158535-02-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boron nitride (B12N12) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=174847-14-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boron nitride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010043115 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Boron nitride (BN) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Boron nitride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5051498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Boron nitride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.111 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

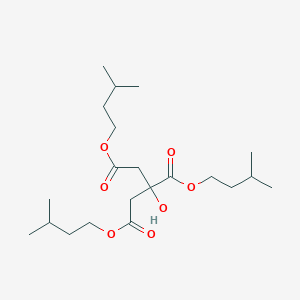

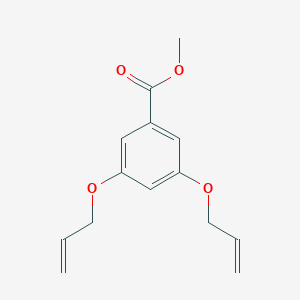

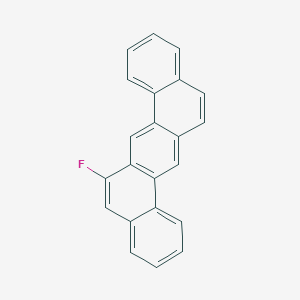

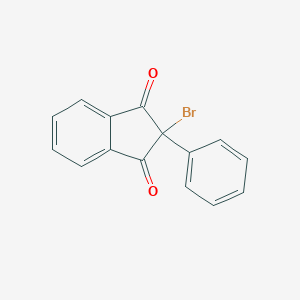

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![disodium 5-bromo-2-[9-chloro-3-(sulphonatooxy)naphtho[1,2-b]thien-2-yl]-1H-indol-3-yl sulphate](/img/structure/B158723.png)

![Sodium 3-[(4-amino-3-methoxyphenyl)azo]benzoate](/img/structure/B158726.png)

![2-Chloropyridazino[6,1-b]quinazolin-10-one](/img/structure/B158738.png)